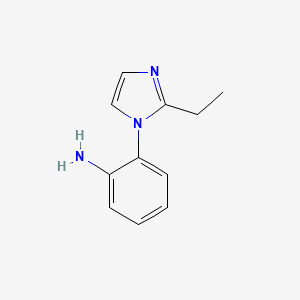

2-(2-Ethyl-1H-imidazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKHUVAAUVIUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Ethyl 1h Imidazol 1 Yl Aniline and Its Derivatives

Classical and Contemporary Synthesis Routes to 2-(2-Ethyl-1H-imidazol-1-yl)aniline

The construction of the this compound core can be approached through both multi-step sequences and more streamlined one-pot reactions.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a rational and often high-yielding approach to complex molecules by allowing for the purification of intermediates at each stage. A plausible multi-step synthesis for this compound, while not explicitly detailed in the provided search results, can be conceptualized based on established imidazole (B134444) synthesis methodologies.

One common strategy involves the initial formation of a substituted imidazole ring followed by its attachment to the aniline (B41778) moiety, or vice-versa. For instance, a 2-ethylimidazole (B144533) precursor could be synthesized and subsequently coupled with a protected aniline derivative. Another approach is to build the imidazole ring onto a pre-existing aniline framework.

A representative, though generalized, multi-step pathway could involve:

Synthesis of a 2-ethylimidazole precursor: This could be achieved through various methods, such as the reaction of an appropriate aldehyde with a 1,2-dicarbonyl compound and ammonia (B1221849), a variation of the Debus-Radziszewski imidazole synthesis.

N-Arylation: The synthesized 2-ethylimidazole can then be coupled with a suitable ortho-substituted aniline derivative, often a protected or masked aniline to avoid side reactions. This step frequently employs transition metal catalysis, as will be discussed in a later section.

Deprotection/Final Modification: The final step would involve the removal of any protecting groups to yield the target aniline.

One-Pot Reaction Strategies

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple synthetic steps into a single operation without the isolation of intermediates. For the synthesis of substituted imidazoles, multi-component reactions (MCRs) are a prominent example of one-pot strategies.

These reactions typically involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an amine source. A hypothetical one-pot synthesis of a derivative of this compound could involve the reaction of an ortho-substituted aniline, propionaldehyde (B47417) (as a precursor to the 2-ethyl group), a glyoxal (B1671930) equivalent, and an ammonia source. The precise conditions and choice of reagents would be critical to control the regioselectivity and yield of the desired product.

Microwave-assisted synthesis is another powerful technique that can be employed in one-pot procedures to accelerate reaction rates and improve yields. rsc.org For example, a sequential two-step, one-pot synthesis of imidazole derivatives has been reported where an imine is first formed under microwave irradiation, followed by the addition of a dicarbonyl compound and ammonium (B1175870) acetate (B1210297) to complete the imidazole ring formation. rsc.org

Catalyst-Mediated Synthetic Approaches for this compound Derivatives

Catalysis plays a pivotal role in the synthesis of complex molecules, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of this compound derivatives can be significantly enhanced through various catalytic methods.

Transition Metal Catalysis (e.g., Copper-Mediated, Palladium-Catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds, which is key to the synthesis of N-arylimidazoles.

Copper-Mediated Synthesis: Copper-catalyzed N-arylation of imidazoles, often referred to as the Ullmann condensation, is a well-established method. This reaction typically involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst and a base. Copper-based catalysts are attractive due to their lower cost compared to other transition metals. One-pot copper-catalyzed cascade reactions have been developed for the synthesis of complex fused imidazole systems, demonstrating the power of this approach. rsc.org

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of imidazoles. These reactions offer high functional group tolerance and can often be performed under milder conditions than traditional copper-catalyzed methods. The use of specific ligands is crucial for achieving high catalytic activity and selectivity. mit.edunih.gov For instance, palladium on aluminum oxy-hydroxide nanoparticles (Pd/AlO(OH) NPs) has been used as a recoverable catalyst for the synthesis of N-arylimidazole derivatives from imidazoles and aryl halides. biomedres.us

Below is a table summarizing representative transition metal-catalyzed N-arylation reactions for imidazole derivatives.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Copper Salt | Imidazole, Aryl Halide | Ullmann Condensation | Cost-effective, well-established. |

| Pd/AlO(OH) NPs | Imidazole, Aryl Halide | Buchwald-Hartwig Amination | Recoverable catalyst, environmentally friendly solvent medium. biomedres.us |

| Pd₂(dba)₃ with Ligand | Unsymmetric Imidazole, Aryl Halide/Triflate | Buchwald-Hartwig Amination | High N1-selectivity for unsymmetric imidazoles. mit.edunih.gov |

Organocatalysis and Biocatalysis in Derivative Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering advantages in terms of sustainability and reduced metal contamination in the final products.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations. For the synthesis of substituted imidazoles, thiazolium-based catalysts have been employed in a one-pot sequence. acs.orgacs.orgwustl.edusemanticscholar.org This methodology involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide in situ, which then undergoes ring closure to form the imidazole. acs.orgacs.orgwustl.edusemanticscholar.org This approach allows for the modular construction of highly substituted imidazoles. acs.org

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. While the direct biocatalytic synthesis of this compound is not described in the provided results, enzymes offer the potential for highly selective and environmentally friendly synthetic routes. For example, an efficient biocatalytic synthesis of imidazole-4-acetic acid from L-histidine has been developed using an E. coli whole-cell biocatalyst. nih.gov This demonstrates the potential for enzymatic pathways to be engineered for the synthesis of specific imidazole derivatives.

Nanomaterial-Supported Catalysis for Imidazole Synthesis

Nanomaterial-supported catalysts combine the high surface area and reactivity of nanoparticles with the ease of separation and recyclability of heterogeneous catalysts. Various nanomaterials have been explored as supports for catalysts in imidazole synthesis.

Magnetic nanoparticles, such as sulphamic acid-functionalized Fe₃O₄ nanoparticles (SA-MNPs) and magnetic polyborate nanoparticles (MPBNPs), have been used as recyclable catalysts for the synthesis of trisubstituted and tetrasubstituted imidazoles, respectively. rsc.orgias.ac.in These catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying the purification process. ias.ac.in

Other metal oxide nanoparticles, such as Cr₂O₃, have also been utilized as catalysts for imidazole synthesis, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net The use of cobalt oxide (Co₃O₄) nanoparticles has been reported for the efficient, one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. eurekaselect.com

The table below provides an overview of different nanomaterial-supported catalysts used in imidazole synthesis.

| Catalyst | Reaction Type | Key Advantages |

| Sulphamic acid-functionalized Fe₃O₄ nanoparticles (SA-MNPs) | Synthesis of trisubstituted imidazoles | Recyclable, solvent-free conditions. ias.ac.in |

| Magnetic polyborate nanoparticles (MPBNPs) | One-pot synthesis of tetrasubstituted imidazoles | Green and efficient, reusable. rsc.org |

| Cr₂O₃ nanoparticles | Synthesis of imidazoles | Used with microwave irradiation for rapid synthesis. researchgate.netresearchgate.net |

| Co₃O₄ nanoparticles | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | High yields, short reaction times under sonication. eurekaselect.com |

Derivatization and Functionalization Strategies of this compound

The aniline portion of the molecule presents a primary amine group and an aromatic ring, both of which are amenable to a variety of chemical modifications.

N-Acylation and N-Alkylation: The primary amino group can readily undergo N-acylation with acyl chlorides or acid anhydrides to form the corresponding amides. reddit.comnih.govresearchgate.net This transformation is often employed to introduce a wide range of functional groups. Similarly, N-alkylation can be achieved using alkyl halides, providing access to secondary and tertiary amine derivatives. researchgate.netresearchgate.netbeilstein-journals.org The choice of solvent and base is crucial in these reactions to control the extent of alkylation. researchgate.net

Diazotization and Azo Coupling: The primary aromatic amine can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. icrc.ac.irconscientiabeam.comnih.govvedantu.com These diazonium salts are versatile intermediates that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. icrc.ac.irconscientiabeam.comnih.govvedantu.com

Table 1: Examples of Reactions at the Aniline Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, Base (e.g., NEt3), Solvent (e.g., DCM) | N-Aryl Amide |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Secondary/Tertiary Arylamine |

| Diazotization | NaNO2, HCl, 0-5 °C | Aryl Diazonium Salt |

| Azo Coupling | Aryl Diazonium Salt, Activated Aromatic Compound | Azo Compound |

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.

Halogenation and Nitration: Electrophilic halogenation and nitration of the imidazole ring can introduce halogen and nitro groups, respectively. icm.edu.plsemanticscholar.org The position of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions. Nitration of imidazole derivatives can be achieved using a mixture of nitric acid and sulfuric acid. icm.edu.pl

Table 2: Electrophilic Substitution Reactions on the Imidazole Ring

| Reaction Type | Reagents and Conditions | Product Type |

| Nitration | HNO3, H2SO4 | Nitroimidazole Derivative |

The ethyl group connecting the imidazole and aniline moieties can be considered a linker that can be modified or extended. Strategies for such modifications often involve the synthesis of analogues with different linker lengths or functionalities. For instance, derivatives with sulfonyl or ether linkages have been synthesized in related imidazole-containing compounds. nih.govresearchgate.netnih.gov The synthesis of thioether derivatives has also been reported for similar structures. researchgate.net

Reaction Mechanisms and Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Oxidative Pathways: Oxidative conditions can lead to various transformations. For instance, oxidative cyclization of N-acyl derivatives can lead to the formation of fused heterocyclic systems. researchgate.netelsevierpure.com The mechanism of such reactions often involves the formation of a reactive intermediate that undergoes intramolecular cyclization.

Reductive Pathways: Reductive amination is a key transformation for the aniline moiety, allowing for the introduction of alkyl or aryl groups via the reaction with aldehydes or ketones in the presence of a reducing agent. nih.govresearchgate.netnih.govmdpi.combeilstein-journals.org This reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Cyclization Reactions: Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can be utilized to construct fused polycyclic systems. For example, derivatives with reactive side chains on the aniline nitrogen can undergo cyclization to form new rings.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. Derivatives of this compound can potentially undergo annulation with bifunctional electrophiles, such as diketones, to form quinoxaline (B1680401) derivatives. nih.govnih.gov The reaction of hydrazine (B178648) derivatives with diketones is a common method for the synthesis of pyrazoles. chim.itmdpi.comias.ac.innih.govnih.gov

Coordination Chemistry and Ligand Properties of 2 2 Ethyl 1h Imidazol 1 Yl Aniline

Coordination Modes and Binding Sites of 2-(2-Ethyl-1H-imidazol-1-yl)aniline

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups: the imidazole (B134444) ring and the aniline (B41778) moiety. These groups offer distinct nitrogen donor atoms that can interact with metal centers.

Nitrogen-Donor Coordination via Imidazole and Aniline Moieties

The primary mode of coordination for this compound involves its nitrogen donor atoms. The imidazole ring contains two nitrogen atoms; the imine-like nitrogen (N3) is generally the more basic and primary site for metal coordination. This nitrogen atom is a good sigma-donor, forming stable bonds with a variety of transition metals. wikipedia.org The aniline moiety provides a second potential coordination site through its amino group (-NH2). The nitrogen of the aniline is typically less basic than the imidazole nitrogen, but it can still engage in coordination, particularly in chelation scenarios.

The ability of both the imidazole and aniline nitrogens to coordinate to a metal center allows the ligand to act as a bidentate donor. This dual coordination is a key feature of its ligand properties.

Chelation and Bridging Capabilities

The arrangement of the imidazole and aniline groups in this compound makes it an excellent chelating ligand. When both the imidazole nitrogen and the aniline nitrogen bind to the same metal center, a stable five-membered chelate ring is formed. This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The formation of such stable complexes is a driving force in its coordination chemistry.

In addition to chelation, this compound can also act as a bridging ligand, linking two or more metal centers. This can occur in several ways. For instance, the imidazole ring can bridge two metal ions, with each of its nitrogen atoms coordinating to a different metal. Alternatively, the ligand can bridge two metal centers by coordinating through the imidazole nitrogen to one metal and the aniline nitrogen to another. This bridging capability allows for the formation of polynuclear complexes and coordination polymers with interesting structural and magnetic properties. The versatility of a similar ligand, bis(diphenylphosphino)aniline (dppan), to adopt both chelating and bridging modes depending on the metal-to-ligand ratio and the nature of the counter-ion highlights the potential for rich coordination chemistry. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Co, Mn, Cu, Zn, Pt, Au)

Complexes of this compound with a range of transition metals can be anticipated based on the known coordination chemistry of similar imidazole and aniline-containing ligands.

Cobalt (Co): Cobalt(II) complexes with related 2-(1H-imidazol-2-yl)aniline ligands have been synthesized and characterized. researchgate.net These complexes often exhibit octahedral or tetrahedral geometries, depending on the stoichiometry and the other ligands present in the coordination sphere.

Manganese (Mn): Manganese complexes with imidazole-based ligands are known. For instance, Mn(II) complexes with other N-heterocyclic ligands have been synthesized and their magnetic properties investigated. science.gov

Copper (Cu): Copper(II) complexes with various imidazole derivatives have been widely studied. For example, a copper(II) bromide complex with four 2-ethyl-1H-imidazole ligands has been structurally characterized, revealing a square-pyramidal geometry. wikipedia.org The ability of copper to form complexes with both imidazole and aniline moieties suggests that this compound would readily form stable copper complexes.

Zinc (Zn): Zinc(II) readily forms complexes with imidazole-containing ligands. nih.gov Given zinc's preference for tetrahedral coordination, it is expected to form complexes of the type [Zn(L)2X2] or [Zn(L)X2] with this compound (where L is the ligand and X is an anion).

Platinum (Pt): Platinum(II) complexes with N-heterocyclic carbene (NHC) and other imidazole-based ligands are of significant interest. rsc.orgunipd.it The synthesis of platinum(II) complexes with related N-aryl-imidazole ligands has been reported, often involving cyclometalation. rsc.orgacs.org

Gold (Au): Gold(I) and Gold(III) complexes with imidazole and N-heterocyclic carbene ligands have been synthesized. rsc.orgunipd.it These complexes are often linear in the case of Au(I) and square planar for Au(III).

Table 1: Examples of Transition Metal Complexes with Analogous Imidazole-Aniline Ligands

| Metal | Analogous Ligand | Observed Geometry | Reference |

| Co(II) | 2-(1H-benzo[d]imidazol-2-yl)-N-(1-(pyridin-2-yl)ethylidene)aniline | Distorted Octahedral | researchgate.net |

| Cu(II) | Bromidotetrakis(2-ethyl-1H-imidazole-κN3) | Square-pyramidal | wikipedia.org |

| Zn(II) | Tris(4-((1H-imidazol-1-yl)methyl)aniline) | Hepta-coordinate | nih.gov |

| Pt(II) | 1-phenyl-3-benzyloxylimidazolium bromide | Square Planar | rsc.org |

| Au(I) | 1-phenyl-3-benzyloxylimidazolium bromide | Linear | rsc.org |

This table is for illustrative purposes and shows data for analogous compounds, not the specific subject compound.

Structural Elucidation via X-ray Crystallography

For example, the crystal structure of a Ni(II) complex with a related imidazole-containing tripodal ligand reveals the coordination of the imidazole nitrogen atoms to the metal center. nih.gov Similarly, the structures of platinum(II) and gold(I) complexes with N-oxy-heterocyclic carbene ligands have been elucidated by X-ray diffraction, confirming the coordination of the carbene carbon to the metal. rsc.orgunipd.it The crystal structure of a copper(I) complex with bis(diphenylphosphino)aniline shows the ligand in a chelating mode. researchgate.net These examples suggest that X-ray crystallography would be a powerful tool for characterizing the complexes of this compound, providing detailed insights into its coordination modes.

Spectroscopic Signatures of Coordination

Various spectroscopic techniques are employed to characterize metal complexes and to probe the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can be observed in the IR spectrum. For instance, the C=N stretching vibration of the imidazole ring and the N-H stretching and bending vibrations of the aniline group are expected to shift upon complexation. These shifts provide evidence of coordination. For related cobalt complexes, shifts in the C=N band have been used to confirm coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for characterizing diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal. For instance, the protons on the imidazole ring and the aniline ring will be sensitive to the electronic effects of the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the geometry of the metal center and the nature of the ligand-metal bonding. The appearance of new absorption bands, often in the visible region, corresponding to d-d transitions or charge-transfer bands, is indicative of complex formation. The electronic spectra of cobalt complexes with related ligands have been used to infer their geometry. researchgate.net

Table 2: Key Spectroscopic Data for Characterization of Metal Complexes

| Spectroscopic Technique | Information Provided |

| Infrared (IR) | Shifts in vibrational frequencies (e.g., C=N, N-H) upon coordination. |

| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of ligand protons and carbons upon complexation for diamagnetic complexes. |

| UV-Visible (UV-Vis) | Information on the electronic structure and geometry of the metal center (d-d transitions, charge-transfer bands). |

This table provides a general overview of the application of these techniques.

Electronic Structure and Ligand Field Theory in Metal Complexes

The electronic structure of metal complexes featuring ligands analogous to this compound is significantly influenced by the nature of the ligand-to-metal bond. Imidazole-based ligands are known to be effective σ-donors and can also participate in π-backbonding, which affects the electronic properties and stability of the resulting complexes. iaea.orgresearchgate.net The electronic environment created by these ligands can be fine-tuned by substituents, which in turn modulates the electrochemical and magnetic properties of the metal centers. iaea.org

Ligand field theory provides a framework for understanding the splitting of d-orbitals in transition metal complexes upon coordination. For N-aryl-imidazole ligands, the strength of the ligand field (Δo for octahedral complexes) is a critical parameter that dictates the electronic configuration, and consequently, the magnetic properties and color of the complex. The nitrogen donors of the imidazole and aniline moieties create a moderately strong ligand field.

The electronic properties of metal complexes with related N-aryl-imidazole ligands have been studied, revealing that the substituents on the aryl and imidazole rings can significantly alter the electronic structure. iaea.orgcsic.es For instance, electron-donating groups on the aniline ring would be expected to increase the electron density on the coordinating nitrogen, strengthening the σ-donation to the metal and potentially increasing the ligand field strength. Conversely, electron-withdrawing groups would decrease the donor strength. The ethyl group at the 2-position of the imidazole ring in this compound is likely to have a modest electron-donating effect.

The table below illustrates the expected effects of ligand field strength on the properties of a hypothetical octahedral Ni(II) complex with this compound.

| Property | Weak Ligand Field | Strong Ligand Field |

| Electron Configuration | t2g6 eg2 | t2g6 eg2 |

| Spin State | High Spin | High Spin |

| Magnetic Moment | Paramagnetic | Paramagnetic |

| d-d Transitions | Lower Energy | Higher Energy |

| Color | Typically green/blue | Typically yellow/red |

This table is illustrative and based on general principles of ligand field theory for Ni(II) complexes.

Studies on Ni(II) complexes with other N-donor ligands have shown that a combination of strong field ligands and rigid octahedral symmetry can lead to smaller zero-field splitting, a crucial parameter for applications in quantum information science. rsc.org

Influence of Ligand Architecture on Coordination Preferences and Stability

The architecture of this compound, with its N-aryl-imidazole core, is expected to favor the formation of five-membered chelate rings with metal ions, a thermodynamically stable arrangement. aip.org The stability and coordination preferences of metal complexes are governed by a combination of electronic and steric factors inherent to the ligand's structure.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic rings can significantly influence the stability of the resulting metal complexes. frontiersin.org Electron-donating groups generally enhance the basicity of the nitrogen donors, leading to stronger metal-ligand bonds and more stable complexes. The ethyl group in this compound provides a mild electron-donating inductive effect, which should contribute favorably to complex stability.

Steric Effects: The presence of the ethyl group at the 2-position of the imidazole ring introduces steric bulk near one of the coordinating nitrogen atoms. This can influence the coordination geometry and the ability of multiple ligands to bind to a single metal center. For larger metal ions, this steric hindrance may be less significant, while for smaller metal ions, it could favor the formation of complexes with lower coordination numbers. Research on related substituted imidazoles has shown that the size of substituents can influence the spin state of the heme complexes. acs.org

The stability of metal complexes with analogous ligands has been investigated, and the stability constants (log K) provide a quantitative measure of the thermodynamic stability of the complex in solution. While no specific data exists for this compound, a comparative table of stability constants for a related ligand with various metal ions is presented below for illustrative purposes.

| Metal Ion | Log K1 | Log K2 | Overall Stability (log β2) |

| Cu(II) | 7.8 | 6.5 | 14.3 |

| Ni(II) | 6.2 | 5.1 | 11.3 |

| Zn(II) | 5.5 | 4.8 | 10.3 |

| Co(II) | 5.3 | 4.5 | 9.8 |

This data is hypothetical and intended to illustrate the expected trend of Irving-Williams series for divalent first-row transition metal complexes.

Rational Design of this compound Based Ligands for Specific Metal Centers

The rational design of ligands based on the this compound scaffold allows for the fine-tuning of properties for specific applications, such as selective metal ion extraction or catalysis. scielo.org.zaresearchgate.net This design process involves the strategic placement of functional groups to modulate the electronic and steric characteristics of the ligand.

Targeting Specific Metal Ions: The Hard and Soft Acids and Bases (HSAB) principle can guide the design of ligands for selective metal ion binding. For instance, to target "hard" metal ions like Fe(III), one might introduce harder donor atoms, such as ether or carboxylate groups, onto the aniline ring. For "soft" metal ions like Ag(I) or Pd(II), the incorporation of softer donor atoms, such as thioether or phosphine (B1218219) groups, would be more appropriate.

Enhancing Stability and Solubility: The stability of the resulting metal complexes can be enhanced by introducing additional chelating groups to create tridentate or tetradentate ligands. This "chelate effect" leads to a significant increase in thermodynamic stability. Solubility in various solvents can be controlled by adding appropriate functional groups, such as long alkyl chains for organic solvents or polar groups like sulfonates for aqueous media.

Modulating Redox Properties: The redox potential of the metal center can be systematically varied by introducing electron-donating or electron-withdrawing substituents on the aromatic rings of the ligand. This is a key strategy in the design of catalysts for specific redox reactions. iaea.org

The following table outlines some rational design strategies for modifying the this compound scaffold for specific purposes.

| Design Goal | Modification Strategy | Rationale |

| Increase Complex Stability | Introduce an additional donor group (e.g., -OH, -COOH) ortho to the aniline -NH2 | Creates a tridentate ligand, benefiting from the chelate effect. |

| Enhance Selectivity for Soft Metals | Incorporate a thioether group on the aniline ring. | Introduces a soft donor atom, favoring coordination with soft metal ions. |

| Improve Water Solubility | Add a sulfonate (-SO3H) group to the aniline ring. | Increases the polarity of the ligand and its metal complexes. |

| Tune Redox Potential | Introduce a nitro (-NO2) group on the aniline ring. | The electron-withdrawing nature of the nitro group will make the metal center more difficult to oxidize. |

By systematically applying these design principles, a family of ligands based on this compound can be developed with tailored properties for a wide range of applications in coordination chemistry, materials science, and catalysis.

Catalytic Applications of 2 2 Ethyl 1h Imidazol 1 Yl Aniline and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

Metal complexes incorporating 1-aryl-2-alkyl-imidazole ligands, which are structurally similar to 2-(2-Ethyl-1H-imidazol-1-yl)aniline, have demonstrated utility in a range of homogeneous catalytic transformations. These ligands, often in the form of N-heterocyclic carbenes (NHCs), are valued for their strong σ-donating properties and the steric tunability offered by the substituents on the imidazole (B134444) and aryl rings.

C-C and C-N Bond Forming Reactions (e.g., Cross-Coupling, Cycloadditions)

Palladium complexes of imidazole-based ligands are particularly active in cross-coupling reactions, which are fundamental for the construction of complex organic molecules. For instance, palladium-imidazol-2-ylidene complexes have been shown to be effective catalysts for Suzuki cross-coupling reactions, even with challenging substrates like aryl chlorides. acs.org The in-situ prepared catalyst system of [Pd(O₂CCH₃)₂] with 1,3-bis(ferrocenylmethyl)imidazolinium chloride, a saturated imidazole derivative, has been successfully employed in the Suzuki cross-coupling of various aryl bromides with phenylboronic acid, achieving moderate yields for several substrates. dergipark.org.tr

In the realm of Hiyama cross-coupling, N-heterocyclic carbene (NHC) palladium complexes have also found application. For example, a [(NHC)₂PdCl₂] complex, synthesized from a hydroxy-functionalized imidazolium (B1220033) salt and palladium acetate (B1210297), has been used to catalyze the fluoride-free Hiyama cross-coupling of aryl halides with arylsiloxanes under microwave irradiation. mdpi.com

While specific examples of cycloaddition reactions catalyzed by complexes of 1-aryl-2-alkyl-imidazoles are not extensively documented in the reviewed literature, the general utility of related N-heterocyclic carbene-metal complexes in such transformations suggests potential applicability.

The Ullmann amination reaction, a key method for C-N bond formation, has been mechanistically studied with various ligands, where the role of the ligand in the catalytic cycle is crucial for activating the aryl halide substrate. acs.org Though not directly involving 1-aryl-2-alkyl-imidazoles, these studies highlight the importance of the ligand structure in facilitating the catalytic process.

Here is a table summarizing the catalytic performance of analogous systems in C-C cross-coupling reactions:

| Catalyst/Ligand System | Reaction Type | Substrates | Product Yield | Reference |

| [Pd(O₂CCH₃)₂] / 1,3-bis(ferrocenylmethyl)imidazolinium chloride | Suzuki Coupling | 2-bromobenzonitrile, p-bromoacetophenone, p-bromobenzaldehyde with phenylboronic acid | 57%, 50%, 46% respectively | dergipark.org.tr |

| [(NHC)₂PdCl₂] complex | Hiyama Coupling | 4-bromoanisole with phenyl trimethoxysilane | 95% | mdpi.com |

| Pd/PNp₃ (PNp₃ = trineopentylphosphine) | Amination | Aryl bromides and aniline (B41778) derivatives | - | ua.edu |

Oxidation and Reduction Catalysis

Metal complexes of imidazole derivatives have shown promise in catalytic oxidation reactions. For example, manganese complexes with 1,2,3-triazolylidene ligands, which are electronically similar to imidazolylidenes, have been shown to catalyze the oxidation of alcohols to ketones with high efficiency. rsc.org One such complex exhibited a turnover frequency (TOF) of up to 540 h⁻¹ in the oxidation of 1-phenylethanol. rsc.org

In the realm of arene oxidation, iron complexes supported by chelating di-pyridyl-di-NHC ligands are capable of hydroxylating aromatic substrates to form phenols. mdpi.com Furthermore, the modification of the triarylimidazole framework by fusing the aryl groups at the C-4 and C-5 positions has been shown to enhance the stability and catalytic activity of these compounds in electro-oxidative C-H activation reactions. acs.org

The following table presents data on the catalytic performance of analogous systems in oxidation reactions:

| Catalyst System | Reaction Type | Substrate | Product Yield/Activity | Reference |

| Mn(III) O,C,O-pincer trz complex | Alcohol Oxidation | 1-phenylethanol | 80% yield, TOFmax = 540 h⁻¹ | rsc.org |

| Iron complex with di-pyridyl-di-NHC ligand | Arene Hydroxylation | Aromatic substrates | - | mdpi.com |

| Fused triarylimidazole derivatives | Electro-oxidative C-H activation | - | High catalytic activity | acs.org |

Application in Heterogeneous Catalysis and Supported Systems

To enhance recyclability and stability, homogeneous catalysts are often immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Immobilization Strategies on Solid Supports

A common strategy for immobilizing imidazole-based ligands and their metal complexes is through covalent attachment to solid supports like silica (B1680970) or polymers. For instance, MCM-41, a mesoporous silica material, has been used to immobilize (phenoxy)imine palladium(II) complexes for use in methoxycarbonylation reactions. mdpi.com Another approach involves the co-condensation of tetraethyl orthosilicate (B98303) with an imidazole-functionalized silane (B1218182) to create a modified silica support, which can then be used to anchor metal complexes like Mn-salen for olefin epoxidation. academie-sciences.fr

Non-covalent immobilization is another effective method. Chiral iridium-Lewis acid catalysts have been attached to polystyrene macrobeads, showing enhanced enantioselectivity in Friedel-Crafts alkylations compared to their homogeneous counterparts. rsc.org

Nanocatalytic Systems Utilizing this compound Derivatives

While there is no specific information on nanocatalytic systems utilizing this compound, related imidazole derivatives have been employed in the synthesis and stabilization of metallic nanoparticles for catalysis. For example, Fe₃O₄ magnetic nanoparticles functionalized with a sulfonic acid group and supported on zeolite-Y have been used as a recyclable catalyst for the synthesis of imidazole and perimidine derivatives. rsc.org In another instance, a novel nano-catalyst consisting of a Schiff base coordinated Cu(II) complex attached to Fe₃O₄@SiO₂ nanoparticles via an imidazolium linker has been developed for the synthesis of tetrazole derivatives in water. nih.gov This catalyst demonstrated high efficiency and could be reused multiple times with minimal loss of activity. nih.gov

Gold nanoparticles supported on TiO₂ have also been shown to be effective catalysts for the synthesis of 2-alkyl and 2-aryl substituted benzimidazoles at ambient temperature. researchgate.net

The table below summarizes examples of supported and nanocatalytic systems based on analogous imidazole compounds:

| Catalytic System | Support/Nanomaterial | Reaction Type | Key Findings | Reference |

| (Phenoxy)imine palladium(II) complexes | MCM-41 (mesoporous silica) | Methoxycarbonylation | Recyclable catalyst | mdpi.com |

| Mn-salen complex | Imidazole-functionalized MCM-41 | Olefin epoxidation | High activity and enantioselectivity | academie-sciences.fr |

| Fe₃O₄/SO₃H@zeolite-Y | Magnetic nanoparticles | Imidazole synthesis | Recyclable, multi-functional catalyst | rsc.org |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Magnetic nanoparticles | Tetrazole synthesis | High efficiency in water, reusable | nih.gov |

| Au/TiO₂ | Gold nanoparticles | Benzimidazole (B57391) synthesis | Effective at ambient temperature | researchgate.net |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. For Ullmann amination reactions, kinetic and mechanistic studies have highlighted the role of the auxiliary ligand in the catalytic cycle, suggesting that it is involved in the activation of the aryl halide substrate. acs.org While these studies did not specifically use 1-aryl-2-alkyl-imidazoles, they provide a framework for understanding how such ligands might participate in the reaction mechanism.

In the context of palladium-catalyzed amination, mechanistic investigations have shown that the structure of the phosphine (B1218219) ligand can significantly impact the rate-limiting step of the catalytic cycle. For sterically demanding ligands, the oxidative addition of the aryl bromide to the palladium(0) center can become the turnover-limiting step. ua.edu

Density functional theory (DFT) calculations have been employed to elucidate the mechanism of the synthesis of 4,5-diphenyl-1H-imidazole derivatives using a magnetic nanocatalyst. These studies helped to confirm the most plausible reaction pathway, which involves the initial reaction of benzil (B1666583) and ammonia (B1221849), followed by reaction with an aldehyde and subsequent cyclization and rearrangement. tandfonline.com Such computational approaches could be instrumental in predicting and understanding the catalytic behavior of metal complexes of this compound.

Enantioselective and Regioselective Catalysis with Chiral Derivatives

There is currently no publicly available research data on the use of chiral derivatives of this compound or its metal complexes in enantioselective or regioselective catalysis.

Computational and Theoretical Studies of 2 2 Ethyl 1h Imidazol 1 Yl Aniline

Electronic Structure and Molecular Orbital Analysis

Computational chemistry provides powerful tools to investigate the electronic properties of molecules like 2-(2-Ethyl-1H-imidazol-1-yl)aniline, offering insights into its reactivity, stability, and spectroscopic behavior. Techniques such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure and analyze its molecular orbitals. bohrium.com

Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For derivatives of similar imidazole (B134444) compounds, the HOMO is often located on the aniline (B41778) and imidazole rings, which are electron-rich regions. Conversely, the LUMO's distribution can vary, sometimes spread across the entire molecule or concentrated on specific substituents. A smaller HOMO-LUMO gap suggests higher reactivity and the potential for efficient electronic transitions, which can be important for applications like fluorescent probes. researchgate.net Computational studies on related imidazole derivatives have calculated HOMO-LUMO gaps to understand their electronic behavior. researchgate.net

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; indicates regions of electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates regions of electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability. |

Note: Specific energy values for this compound require dedicated computational studies.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. Typically, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-deficient, prone to nucleophilic attack). mdpi.comyoutube.com Green and yellow regions generally represent neutral or less charged areas. nih.govmdpi.com

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.netmdpi.com These calculations predict the frequencies of different vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. mdpi.com

For a molecule like this compound, key vibrational modes would include:

N-H stretching of the aniline amino group.

C-H stretching of the aromatic rings and the ethyl group.

C=N and C=C stretching within the imidazole and benzene (B151609) rings. ijrpc.com

Ring breathing modes of both aromatic systems.

Comparing the calculated vibrational spectra with experimental IR and Raman data allows for a detailed understanding of the molecule's structural features. researchgate.net For instance, experimental IR data for a related compound shows characteristic peaks for C=N and C=C aromatic stretching between 1492-1612 cm⁻¹ and N-H stretching around 3091 cm⁻¹. mdpi.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

| N-H Stretch (Aniline) | ~3400-3500 | Data not available |

| Aromatic C-H Stretch | ~3000-3100 | ~3051-3061 rsc.org |

| Aliphatic C-H Stretch | ~2850-2970 | ~2852-2960 rsc.org |

| C=N/C=C Stretch (Ring) | ~1450-1620 | ~1445-1615 rsc.org |

Note: Predicted ranges are based on typical values for similar functional groups. Experimental data is from related compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). tandfonline.com These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. mdpi.combeilstein-journals.org

For this compound, one would expect to see distinct signals for:

¹H NMR : Protons on the aniline ring, the imidazole ring, the ethyl group (a triplet and a quartet), and the NH₂ protons of the aniline group.

¹³C NMR : Carbons of the aniline and imidazole rings, and the two carbons of the ethyl group.

Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or dynamic processes like tautomerization, which is common in imidazole-containing compounds. mdpi.com Experimental ¹H and ¹³C NMR data for related structures provide a basis for comparison. rsc.orgrsc.org

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| ¹H NMR | ||

| Aromatic Protons | 6.5 - 8.0 | 6.72 - 7.43 (for related compounds) rsc.org |

| Ethyl -CH₂- | ~2.5 - 3.0 | Data not available |

| Ethyl -CH₃ | ~1.2 - 1.5 | Data not available |

| Aniline -NH₂ | Variable | 3.66 (for a related compound with -NHCH₂-) rsc.org |

| ¹³C NMR | ||

| Aromatic Carbons | 110 - 150 | 121.5 - 157.1 (for related compounds) rsc.org |

| Ethyl -CH₂- | ~20 - 30 | 33.2 (for a related compound) rsc.org |

| Ethyl -CH₃ | ~10 - 15 | 20.9 (for a related compound) rsc.org |

Note: Predicted ranges are approximate. Experimental data is from similar but not identical molecules.

UV-Visible Absorption and Emission Characteristics

Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption and emission spectra (UV-Visible) of molecules. tandfonline.com These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often from HOMO to LUMO or other molecular orbitals. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the π-π* transitions within the aniline and imidazole aromatic systems. The position of these absorption bands can be influenced by the electronic interaction between the two rings. For related benzimidazole (B57391) derivatives, UV-Vis absorption peaks have been observed around 274.60 nm. rsc.org Computational studies can help to understand how structural modifications or solvent effects might alter these electronic properties. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its interactions and properties. For this compound, the key degree of freedom is the rotation around the single bond connecting the aniline and imidazole rings.

Conformational Analysis: Theoretical calculations, often using Density Functional Theory (DFT) or semi-empirical methods, can determine the potential energy surface of the molecule as a function of specific dihedral angles. tandfonline.com By systematically rotating the bond between the phenyl and imidazole rings, a potential energy profile can be generated to identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima). The relative energies of different conformers provide information on their population at a given temperature.

Interactive Table: Hypothetical Conformational Energy Profile This table illustrates how the relative energy of this compound might change with the dihedral angle between the aniline and imidazole rings. The most stable conformation is assigned a relative energy of 0 kJ/mol.

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformer Type |

| 0 | 15.2 | Eclipsed (Transition State) |

| 45 | 3.5 | Gauche (Local Minimum) |

| 90 | 0.0 | Perpendicular (Global Minimum) |

| 135 | 4.1 | Gauche (Local Minimum) |

| 180 | 18.8 | Eclipsed (Transition State) |

Note: This data is illustrative and represents a typical profile for such a molecule.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, mimicking its movements and conformational changes in a simulated environment (e.g., in a solvent). tandfonline.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing trajectories that reveal its flexibility and interaction patterns. tandfonline.com Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Represents the compactness of the molecule's structure over the course of the simulation. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for determining the preferred conformation and interactions. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out the most likely pathways for a chemical reaction and identifying the high-energy transition states that control the reaction rate.

Reaction Pathway Elucidation: For a molecule like this compound, a plausible synthetic route is the Debus-Radziszewski imidazole synthesis or a variation thereof. bohrium.com This could involve the reaction of a substituted benzene-1,2-diamine with an appropriate aldehyde or carboxylic acid derivative. Quantum chemical calculations, particularly using DFT, can be employed to model the step-by-step mechanism of such a synthesis. bohrium.com By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy (the activation energy, Ea) is a primary goal of these studies. A key technique involves performing a vibrational frequency analysis; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com

Interactive Table: Hypothetical Activation Energies for a Proposed Synthesis Step This table presents hypothetical calculated energies for the final intramolecular cyclization and dehydration step in the formation of the imidazole ring.

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| Reactant Intermediate | DFT/B3LYP/6-311G(d,p) | -652.123 | 0.0 | - |

| Transition State | DFT/B3LYP/6-311G(d,p) | -652.078 | 118.1 | 118.1 |

| Product | DFT/B3LYP/6-311G(d,p) | -652.189 | -173.3 | - |

Note: This data is for illustrative purposes. One Hartree ≈ 2625.5 kJ/mol.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and high polarizability can exhibit non-linear optical (NLO) properties, making them useful for applications in photonics and optoelectronics. scirp.org The structure of this compound, featuring an electron-donating aniline group and a potentially electron-accepting imidazole system, suggests it may possess NLO characteristics, similar to other donor-π-acceptor (D-π-A) systems. acs.orgresearchgate.net

Quantum chemical calculations are used to predict the NLO response of a molecule by computing its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These properties describe how the molecule's dipole moment responds to an applied external electric field.

First Hyperpolarizability (β): Relates to second-harmonic generation, where light of a certain frequency is converted to light of double that frequency.

Third-Order Susceptibility (χ(3)) / Second Hyperpolarizability (γ): Relates to third-harmonic generation and is important for applications like optical switching. scirp.org

DFT calculations at specific levels of theory can provide reliable predictions of these values. acs.org The HOMO-LUMO energy gap is also a crucial parameter; a smaller gap often correlates with higher polarizability and enhanced NLO properties due to easier intramolecular charge transfer (ICT). acs.org

Interactive Table: Predicted Non-Linear Optical Properties This table provides a hypothetical set of calculated NLO properties for this compound.

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | µ | 3.45 | Debye |

| Mean Polarizability | α | 25.1 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 12.8 x 10⁻³⁰ | esu |

| Second Hyperpolarizability | γ | 45.7 x 10⁻³⁶ | esu |

| HOMO-LUMO Energy Gap | ΔE | 4.58 | eV |

Note: This data is illustrative, based on typical values for similar organic molecules.

Lack of Publicly Available Research Data Prevents In-Depth Analysis of this compound

A thorough investigation into the supramolecular chemistry and non-covalent interactions of the chemical compound This compound (CAS No. 937607-78-8) has revealed a significant absence of specific research findings and crystallographic data in publicly accessible scientific literature. Despite extensive searches for scholarly articles and structural databases, the detailed experimental results required to construct a scientifically accurate analysis of its hydrogen bonding, aromatic interactions, and self-assembly in the solid state are not available.

The compound, with the molecular formula C₁₁H₁₃N₃, is listed by several chemical suppliers, confirming its synthesis and commercial availability for research purposes. However, no published studies appear to have performed single-crystal X-ray diffraction, a fundamental technique for elucidating the precise three-dimensional arrangement of molecules in a crystal lattice. This type of analysis is essential for determining the specific intermolecular forces at play, such as the distances and angles of hydrogen bonds and the geometry of aromatic stacking.

While the constituent functional groups of the molecule—an aniline ring, an imidazole ring, and an ethyl group—suggest the potential for a rich variety of non-covalent interactions, any discussion of these would be purely speculative without experimental data. In principle:

The amine (-NH₂) group of the aniline moiety and the non-protonated nitrogen of the imidazole ring are capable of acting as hydrogen bond donors and acceptors, respectively.

The aniline and imidazole rings are aromatic systems that could engage in π-π stacking and C-H···π interactions.

The nitrogen atoms possess lone pairs of electrons that could participate in lone pair-π interactions.

The creation of detailed research summaries and data tables, as requested, is contingent upon the existence of peer-reviewed scientific literature containing this specific information. As no such detailed studies on the supramolecular and non-covalent interactions of this compound could be located, a comprehensive and scientifically rigorous article on this specific topic cannot be generated at this time.

Advanced Materials Science Applications of 2 2 Ethyl 1h Imidazol 1 Yl Aniline Derivatives

Development of Functional Polymeric Materials

The incorporation of imidazole-containing diamines, which are structural analogs of 2-(2-Ethyl-1H-imidazol-1-yl)aniline, into polymer backbones has led to the development of high-performance materials such as polyimides (PIs) and polyamides (PAs). scielo.org.mxresearchgate.net These polymers often exhibit a combination of desirable properties, including excellent thermal stability, good solubility in organic solvents, and inherent photoluminescence. scielo.org.mxresearchgate.nettandfonline.com

The synthesis of these functional polymers typically involves the polycondensation of a diamine containing an imidazole (B134444) ring with various dianhydrides or dicarboxylic acids. scielo.org.mxtandfonline.com The resulting poly(amic acid) precursor is then converted to the final polyimide through a thermal or chemical imidization process. scielo.org.mxresearchgate.net The presence of bulky, non-coplanar imidazole groups along the polymer chain can disrupt chain packing, which in turn enhances the solubility of the polymers without compromising their high thermal resistance. researchgate.net For instance, new poly(imide-ether)s (PIEs) prepared from diamines with 2,3-diaryl substituted imidazole rings were found to be readily soluble in a variety of organic solvents and could form flexible thin films with high optical transparency. tandfonline.com

Moreover, these imidazole-based polymers often exhibit fluorescence, a property that is being explored for various applications. tandfonline.comnih.gov The photoluminescence (PL) spectra of some polyamides containing triaryl imidazole pendants show strong blue fluorescent light, with quantum yields reaching up to 21%. researchgate.net The introduction of different functional groups, such as trifluoromethyl (CF3) groups, can further tune the optical and physical properties of the resulting polymers. scielo.org.mx

Table 1: Properties of Functional Polymeric Materials Based on Imidazole-Containing Diamines

| Polymer Type | Diamine Structure | Dianhydride/Diacid | Key Properties | Reference |

|---|---|---|---|---|

| Poly(imide-ether)s (PIEs) | Symmetrical diamines with 2,3-diaryl substituted imidazole rings | Pyromellitic dianhydride, 3,3′,4,4′-benzophenone tetracarboxylic dianhydride | Amorphous, high solubility, good thermal stability (T10% 486–537°C), fluorescent (quantum yields 4–12%) | tandfonline.com |

| Polyamides (PAs) and Polyimides (PIs) | Diamine with multiple imidazole rings and CF3 groups | Various diacids and dianhydrides | High thermal stability (T10% 383-512 °C), good solubility, potential for heavy metal ion adsorption | scielo.org.mx |

| Polyimides (PIs) | Diamine with carbazole (B46965) and diarylimidazole groups | Various aromatic dianhydrides | High thermal stability (Tg 312–330 °C), good solubility, photoluminescent (emissions at 429–438 nm in solid state) | researchgate.net |

Integration into Organic Electronic and Optoelectronic Devices (e.g., OLEDs, Dyes)

The strong electron-withdrawing nature of the imidazole ring makes its derivatives, such as phenanthroimidazole (PI) and benzimidazole (B57391) (BI), highly suitable for applications in organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.comresearchgate.net These materials are utilized as emitters, host materials, and electron-transporting materials (ETMs) in OLED devices. tandfonline.comresearchgate.net The versatility of imidazole derivatives allows for the design of molecules with specific electronic and photophysical properties, which is crucial for optimizing device performance, including efficiency and lifetime. tandfonline.com

Derivatives of carbazole and imidazole have been synthesized and investigated as bifunctional materials for OLEDs. mdpi.com These compounds can act as fluorescent emitters for doping-free blue OLEDs and as hosts for green and red phosphorescent OLEDs (PHOLEDs). mdpi.com For example, an OLED using a carbazole-diphenyl imidazole derivative as the emitter showed a deep-blue emission with a maximum external quantum efficiency (EQE) of 1.1%. mdpi.com By designing bipolar molecules with donor-π-acceptor structures, where carbazole acts as the donor and imidazole as the acceptor, highly efficient deep-blue emitting materials can be achieved. nih.gov

The photoluminescent properties of polymers containing imidazole derivatives are also of significant interest. researchgate.netrsc.org For example, a novel class of thienyltriazine triamides with imidazole pendant groups has been used as cathode interlayers in organic solar cells (OSCs), significantly boosting both performance and stability. researchgate.net The introduction of imidazole moieties can effectively modulate the optoelectronic properties and aggregation behaviors of these materials. researchgate.net

Table 2: Performance of OLEDs with Imidazole-Based Materials

| Imidazole Derivative Type | Role in OLED | Emission Color | Maximum EQE | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| Carbazole-diphenyl imidazole | Emitter | Deep-Blue | 1.1% | (0.16, 0.08) | mdpi.com |

| Carbazole-π-imidazole | Emitter | Deep-Blue | 4.43% | (0.159, 0.080) | nih.gov |

| Phenanthroimidazole (PI) and Benzimidazole (BI) | Emitter, Host, ETM | Blue, Green, Red | Varies | Varies | tandfonline.comtandfonline.comresearchgate.net |

Fabrication of Chemo- and Fluorescent Sensors for Analytical Detection

The imidazole scaffold is a key component in the design of chemo- and fluorescent sensors for the detection of various ions and molecules. scispace.comtandfonline.commdpi.com The nitrogen atoms in the imidazole ring can act as binding sites for analytes, leading to a change in the optical properties of the sensor molecule, such as a color change or a change in fluorescence intensity. mdpi.comunigoa.ac.in

Imidazole-based fluorescent sensors have shown high selectivity and sensitivity for the detection of toxic ions like cyanide (CN−) and mercury (Hg2+). scispace.comrsc.org For instance, certain imidazole derivatives can detect CN− ions with detection limits in the micromolar range through fluorescence quenching. scispace.com The resulting cyanohydrin adduct can then be used as a reversible sensor for Hg2+ ions. scispace.com Other imidazole-based probes have been developed for the detection of Fe3+ and V5+ ions, where the fluorescence emission is quenched in the presence of these cations. bohrium.com

The versatility of the imidazole structure allows for the development of sensors for a wide range of analytes. By incorporating different functional groups, the selectivity of the sensor can be tailored. For example, phenanthro[9,10-d]imidazole derivatives have been extensively studied as a versatile scaffold for optical-based sensors for various ions. acs.orgresearchgate.net Furthermore, fused isoindole-imidazole systems have been designed as "turn-on" fluorescent sensors for Zn2+ ions, with a detection limit significantly lower than the WHO guidelines for drinking water. nih.gov

Table 3: Imidazole-Based Fluorescent Sensors and Their Analytes

| Sensor Structure | Analyte | Detection Principle | Limit of Detection | Reference |

|---|---|---|---|---|

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN− | Fluorescence quenching | 0.8 µM | scispace.com |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg2+ | Fluorescence turn-off | 5.3 nM | rsc.org |

| Fused isoindole-imidazole Schiff base | Zn2+ | Fluorescence turn-on | 0.073 µM | nih.gov |

| 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol | Ag+ | Fluorescence quenching | 1.8 nM | researchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Imidazole-based ligands, including those derived from 2-(imidazol-1-yl)aniline, are excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgrsc.org The nitrogen atoms of the imidazole ring and other potential coordinating groups on the aniline (B41778) moiety can bind to metal ions to form extended, porous structures. rsc.orgmdpi.com The structural diversity of these materials can be tuned by varying the metal ion, the solvent system, and the specific structure of the imidazole ligand. acs.org

For example, Ba(II) coordination polymers have been synthesized using imidazole-based dicarboxylate ligands, resulting in novel three-dimensional (3D) frameworks. acs.org Similarly, chiral coordination polymers have been prepared with imidazole-based monocarboxylate ligands, demonstrating the versatility of this class of compounds in creating complex, functional architectures. rsc.org These materials have potential applications in gas storage, separation, and catalysis.

The judicious selection of imidazole-containing multidentate ligands is crucial for constructing novel MOFs with desired topologies and properties. iucr.org Researchers have successfully synthesized a variety of coordination polymers with diverse architectures, from one-dimensional chains to complex 3D networks, by reacting different metal salts with imidazole derivatives under solvothermal conditions. rsc.orgrsc.orgtandfonline.comacs.org The resulting MOFs can exhibit interesting properties, such as photoluminescence and selective gas uptake. mdpi.comacs.org

Table 4: Examples of MOFs and Coordination Polymers with Imidazole-Based Ligands

| Metal Ion | Imidazole Ligand Type | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| Ba(II) | Imidazole-based dicarboxylate | 3D framework | Not specified | acs.org |

| Na(I), Ag(I), Cu(II), Zn(II) | Chiral imidazole-monocarboxylate | 2D coordination polymers | Chiral catalysis | rsc.org |

| Mn(II), Co(II), Cu(II), Zn(II), Cd(II) | Imidazole and dicarboxylate | 3D frameworks with various topologies | Magnetic materials | rsc.org |

| Cu(II), Co(II), Zn(II), Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid | 2D and 3D frameworks | Selective CO2 uptake, photoluminescence | mdpi.com |

Molecular Recognition and Ligand Biomolecule Interaction Mechanisms

Structural Analysis of Binding to Biomolecular Targets (e.g., Proteins, Enzymes)

The binding of imidazole-containing ligands to proteins and enzymes is often characterized by specific, structurally defined interactions. A primary mode of binding for many imidazole (B134444) derivatives is the coordination of one of the ring's nitrogen atoms to a metal ion within an enzyme's active site. This is particularly prevalent in metalloenzymes such as cytochrome P450 (CYP) enzymes and indoleamine 2,3-dioxygenase 1 (IDO1). tandfonline.com

For instance, structural studies of various phenyl-imidazole inhibitors with Trypanosoma cruzi CYP51 (sterol 14α-demethylase) have revealed that the imidazole nitrogen forms a coordinate bond with the heme iron atom at the enzyme's active site. nih.gov This interaction anchors the inhibitor, allowing the rest of the molecule to occupy the substrate-binding channel. The orientation and interactions of the phenyl group and its substituents are then critical for determining binding affinity and inhibitory potency. nih.gov In the case of 2-(2-ethyl-1H-imidazol-1-yl)aniline, the aniline (B41778) ring would similarly occupy space within the active site, where it could form hydrophobic, van der Waals, or hydrogen bonding interactions with amino acid residues.

Similarly, research on inhibitors for inducible nitric oxide synthase (iNOS) has shown that the imidazole group of 2-(imidazol-1-yl)pyrimidine derivatives coordinates with the heme iron, positioning the rest of the molecule to disrupt the protein-protein interactions necessary for enzyme dimerization and activation. researchgate.net

The table below summarizes structural data for related imidazole compounds, illustrating their common binding modes.

| Compound Class | Target Enzyme | Key Interactions | PDB ID |

| 4-phenyl-imidazole | IDO1 | Coordination of imidazole N to heme iron | 2d0t |

| 2-(imidazol-1-yl)pyrimidines | iNOS | Coordination of imidazole N to heme iron; disruption of dimerization interface | 2ORT |

| β-phenyl imidazoles | T. cruzi CYP51 | Coordination of imidazole N to heme iron; interactions within substrate channel | - |

This table presents data for analogous compounds to infer the potential binding mechanisms of this compound.

Mechanisms of Enzyme Inhibition via Coordination or Non-Covalent Interactions

The mechanisms by which imidazole compounds inhibit enzymes are diverse, but they are frequently centered on the unique chemical properties of the imidazole ring.

Coordination with Metalloenzymes: The most prominent mechanism of inhibition for many imidazole-based drugs is the direct coordination of an sp²-hybridized nitrogen atom of the imidazole ring to the metallic cofactor in an enzyme's active site. tandfonline.com This is a hallmark of inhibitors targeting heme-containing enzymes like the cytochrome P450 family and IDO1. tandfonline.comnih.gov This coordination bond between the imidazole nitrogen and the heme iron (Fe²⁺ or Fe³⁺) is strong and effectively blocks the active site from binding its natural substrate or oxygen, thereby halting the enzyme's catalytic cycle. The ethyl group at the 2-position and the aniline ring of the target compound would further stabilize this binding through interactions with hydrophobic residues in the enzyme's active site. nih.gov

Non-Covalent Interactions: Beyond direct coordination, non-covalent forces play a crucial role in the binding affinity and specificity of inhibitors. These interactions can include:

Hydrogen Bonding: The aniline moiety's amino group (-NH₂) can act as a hydrogen bond donor, while the uncoordinated imidazole nitrogen can act as a hydrogen bond acceptor. These interactions with amino acid residues (e.g., serine, threonine, or backbone amides) in the active site can significantly enhance binding affinity.

π-π Stacking: The aromatic nature of both the imidazole and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Hydrophobic Interactions: The ethyl group at the 2-position of the imidazole ring contributes to the molecule's lipophilicity, promoting favorable hydrophobic interactions within nonpolar regions of the enzyme's active site.

Studies on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed potent antiprotozoal activity, which is attributed to the collective effect of these varied interactions with target biomolecules in parasites. researchgate.net

Molecular Probing of Intracellular Environments (e.g., Metal Ion Sensing in Cells)

The inherent ability of the imidazole moiety to coordinate with metal ions has been harnessed to develop molecular probes for detecting and imaging metal ions within cells. nih.gov Imidazole-based fluorescent chemosensors are designed so that the binding of a specific metal ion modulates their photophysical properties, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response) or a colorimetric shift.

While this compound itself has not been reported as a probe, analogous structures demonstrate the principle. For example, imidazole derivatives have been developed as selective fluorescent "turn-on" sensors for detecting Fe³⁺ in solution and within living cells. The mechanism often involves the metal ion binding to the imidazole nitrogen, which alters the electronic properties of the conjugated system and enhances fluorescence emission.

The utility of such probes in biological systems is significant. They can be used to:

Visualize the distribution and concentration of metal ions in different cellular compartments.

Study the role of metal ions in biological processes and diseases.

Screen for dysregulation of metal ion homeostasis.

The table below shows examples of imidazole-based probes and their sensing capabilities.

| Probe Type | Target Analyte | Sensing Mechanism | Application |

| Imidazol-1-ylalkanoic acids | pH | Chemical shift changes of imidazole proton | Intracellular and extracellular pH determination by ¹H NMR shachemlin.com |

| Pyrene-based sensor | Fe³⁺ | "Turn-on" fluorescence response upon binding | Detection of Fe³⁺ in solution and live cell imaging |

| Imidazole-triphenylamine derivatives | - | Two-photon absorption | Bioimaging of cell cytoplasm and lysosomes nih.gov |

This table presents data for analogous compounds to infer the potential applications of this compound in molecular probing.

Spectroscopic Techniques for Characterizing Ligand-Biomolecule Associations

A variety of spectroscopic techniques are essential for elucidating the interactions between ligands like this compound and their biomolecular targets.

UV-Visible (UV-Vis) Spectroscopy: This technique is often used to monitor the binding of inhibitors to heme-containing enzymes. When an imidazole nitrogen coordinates to the heme iron, it induces a characteristic change in the Soret peak of the heme's UV-Vis spectrum, allowing for the determination of binding constants (Kd). tubitak.gov.tr

Fluorescence Spectroscopy: This method is highly sensitive for studying binding interactions. Changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) upon ligand binding can be monitored. Alternatively, if the ligand is fluorescent, its emission properties (intensity, wavelength, anisotropy) may change upon binding to a biomolecule. It is also the primary technique for evaluating the performance of fluorescent molecular probes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about ligand-protein complexes in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein. Chemical shift perturbation mapping, using ¹H-¹⁵N HSQC spectra of an isotopically labeled protein, can identify the amino acid residues at the binding interface. rsc.orgijrpc.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy can detect changes in the vibrational modes of both the ligand and the protein upon complex formation, providing insights into changes in secondary structure or the formation of specific bonds like hydrogen bonds. tubitak.gov.trijrpc.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the identity and purity of compounds and can be employed in techniques like native mass spectrometry to study intact protein-ligand complexes and their stoichiometry. rsc.org

These spectroscopic methods, often used in combination, provide a comprehensive picture of the molecular recognition events that govern the biological activity of imidazole-containing compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Ethyl-1H-imidazol-1-yl)aniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation of imidazole followed by reduction. For example, 1-benzylimidazole intermediates can be reduced using tin(II) chloride in ethanol under reflux, with yields dependent on stoichiometric ratios (5:1 tin chloride:substrate) and solvent polarity . Sodium hydroxide or potassium carbonate as bases in dimethylformamide (DMF) or ethanol improves reaction efficiency .

- Key Variables : Solvent choice (polar aprotic vs. protic), temperature (reflux vs. ambient), and catalyst loading. Yield optimization requires monitoring by TLC or HPLC .

Q. How can structural validation of this compound be performed using crystallographic and spectroscopic methods?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution data. Validate bond lengths and angles against expected values (e.g., C-N bond: ~1.32 Å) .

- Spectroscopy : FTIR for imidazole N-H stretches (~3100 cm⁻¹) and aniline N-H bends (~1600 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns: imidazole protons appear at δ 7.2–7.8 ppm, while aniline protons resonate at δ 6.5–7.0 ppm .

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Retention times should align with reference standards .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 188.12 Da). Monitor degradation products under stress conditions (heat/light) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?